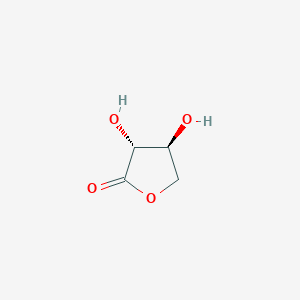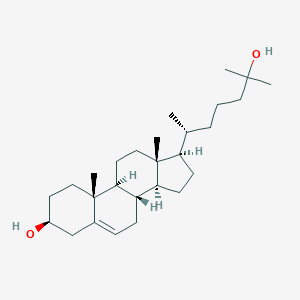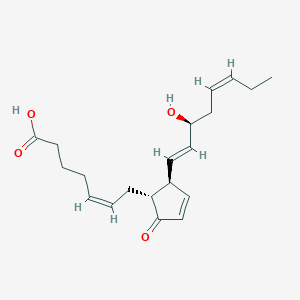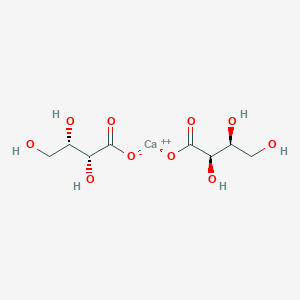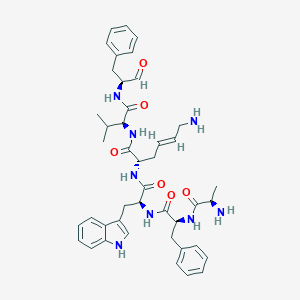
Cyclo(aptlvp)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(aptlvp) is a cyclic peptide that has been synthesized and studied for its potential applications in scientific research. This peptide is composed of five amino acids: alanine (A), proline (P), threonine (T), leucine (L), and valine (V), arranged in a specific sequence. Cyclo(aptlvp) has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of Cyclo(aptlvp) is not fully understood, but it is believed to bind to specific protein targets and modulate their activity. The specific protein targets of Cyclo(aptlvp) are still being investigated, but it has been shown to bind to a variety of proteins involved in different biological processes.
Effets Biochimiques Et Physiologiques
Cyclo(aptlvp) has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase C (PLC). Additionally, Cyclo(aptlvp) has been shown to modulate the activity of ion channels, which are involved in many physiological processes such as muscle contraction and neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclo(aptlvp) for lab experiments is its specificity for certain protein targets, which allows for the isolation and characterization of these proteins. Additionally, Cyclo(aptlvp) can be easily synthesized using SPPS, making it readily available for research purposes. However, one of the limitations of Cyclo(aptlvp) is its potential for non-specific binding to other proteins, which can complicate experimental results.
Orientations Futures
There are several future directions for the study of Cyclo(aptlvp). One potential application is its use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to identify the specific protein targets of Cyclo(aptlvp) and to elucidate its mechanism of action. Finally, the synthesis of Cyclo(aptlvp) analogs with improved binding specificity and activity could lead to the development of more effective research tools and potential therapeutic agents.
Conclusion:
In conclusion, Cyclo(aptlvp) is a cyclic peptide with various potential applications in scientific research. Its specificity for certain protein targets and ability to modulate their activity make it a promising tool for studying different biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Cyclo(aptlvp) can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. SPPS involves attaching the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific sequence. Once the peptide is fully synthesized, it can be cleaved from the solid support and purified using various techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Cyclo(aptlvp) has been used in various scientific research applications, particularly in the field of biochemistry. One of the notable applications is its use as a ligand for the identification and purification of proteins. Cyclo(aptlvp) can bind to specific proteins, allowing for their isolation and characterization. Additionally, this peptide has been used to study protein-protein interactions, which are essential for many biological processes.
Propriétés
Numéro CAS |
156586-93-5 |
|---|---|
Nom du produit |
Cyclo(aptlvp) |
Formule moléculaire |
C43H54N8O6 |
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
(E,2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]hex-4-enamide |
InChI |
InChI=1S/C43H54N8O6/c1-27(2)38(43(57)47-32(26-52)22-29-14-6-4-7-15-29)51-40(54)35(20-12-13-21-44)48-42(56)37(24-31-25-46-34-19-11-10-18-33(31)34)50-41(55)36(49-39(53)28(3)45)23-30-16-8-5-9-17-30/h4-19,25-28,32,35-38,46H,20-24,44-45H2,1-3H3,(H,47,57)(H,48,56)(H,49,53)(H,50,55)(H,51,54)/b13-12+/t28-,32+,35+,36+,37+,38+/m1/s1 |
Clé InChI |
QPXCNWUMSXMCKP-KVAXFTCXSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C/C=C/CN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC=CCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC=CCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)N |
Séquence |
AFWXVF |
Synonymes |
cyclo(Ala-Phe-Trp-Lys-Val-Phe) cyclo(APTLVP) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



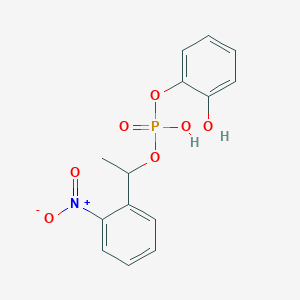
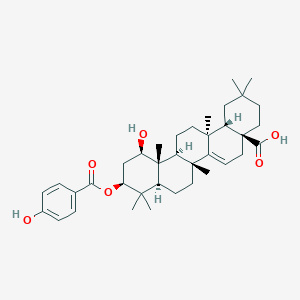
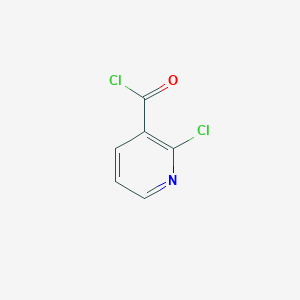
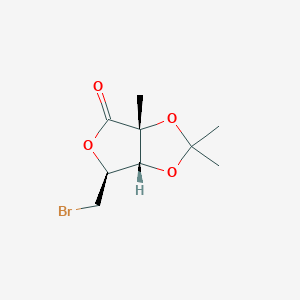
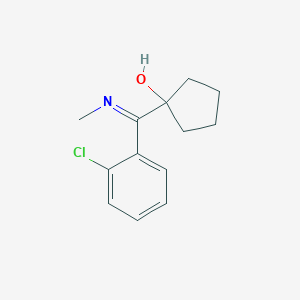
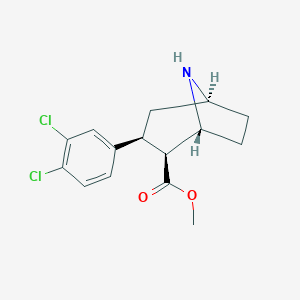
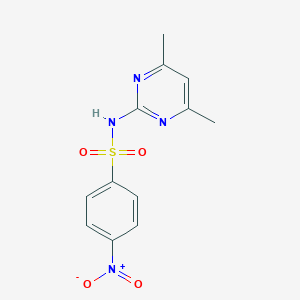
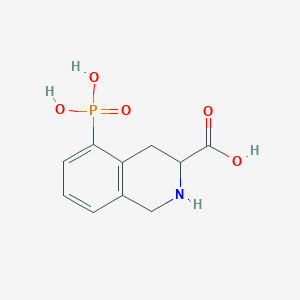

![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
